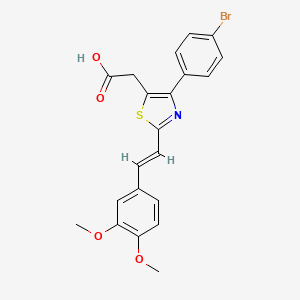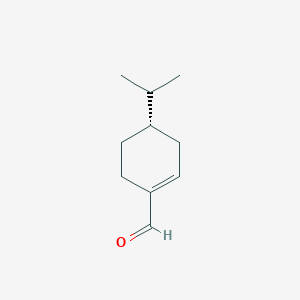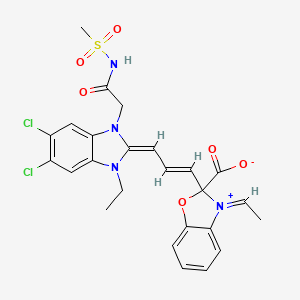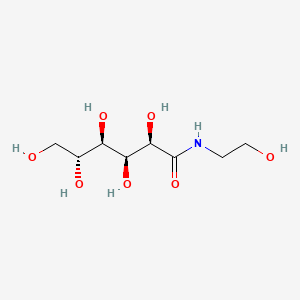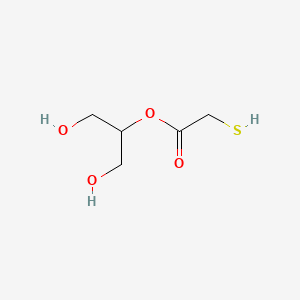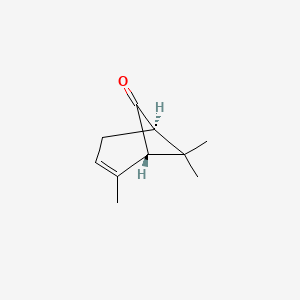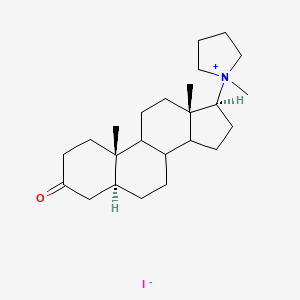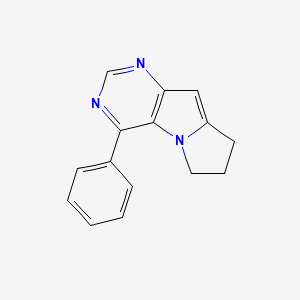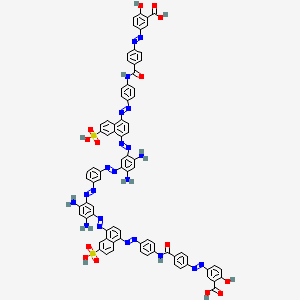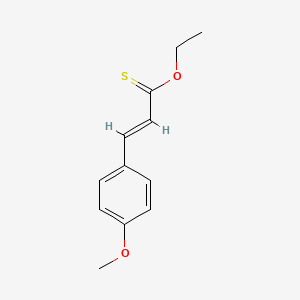
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- is a chemical compound that belongs to the class of pyridinesulfonamides
Preparation Methods
The synthesis of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- typically involves the reaction of 4-substituted pyridine-3-sulfonamides with appropriate reagents under specific conditions. One common method involves the reaction of 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K), which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells.
Comparison with Similar Compounds
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- can be compared with other similar compounds, such as N-[3-(dimethylamino)propyl]-4-ethoxy-3-pyridinesulfonamide . While both compounds share a similar core structure, the presence of different substituents (methoxy vs. ethoxy) can lead to variations in their biological activities and applications. The unique properties of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- make it a valuable compound for further research and development.
Properties
CAS No. |
138761-22-5 |
|---|---|
Molecular Formula |
C11H19N3O3S |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C11H19N3O3S/c1-14(2)8-4-6-13-18(15,16)11-9-12-7-5-10(11)17-3/h5,7,9,13H,4,6,8H2,1-3H3 |
InChI Key |
KOLKIBBJBCIELV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=CN=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




